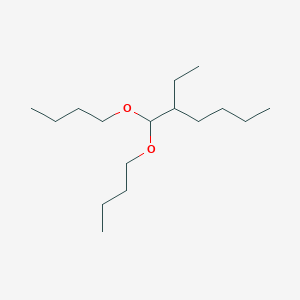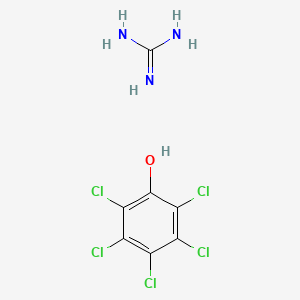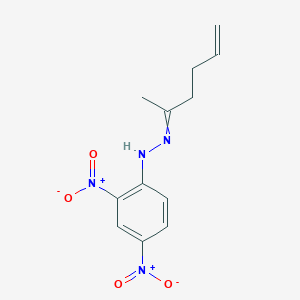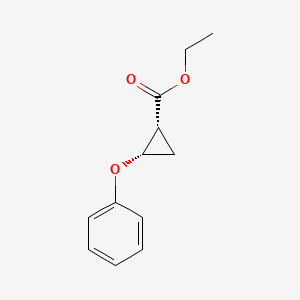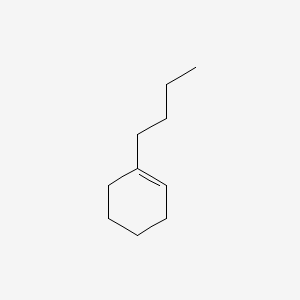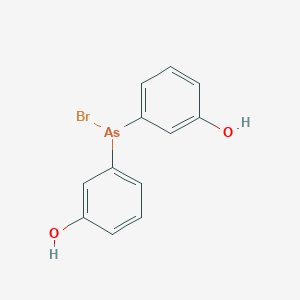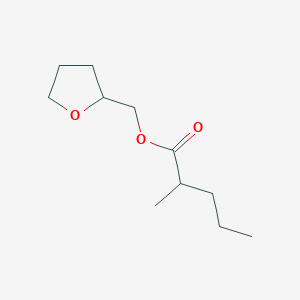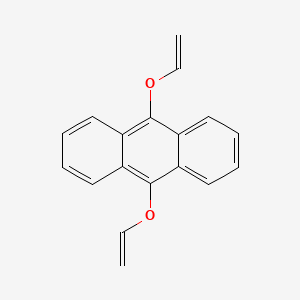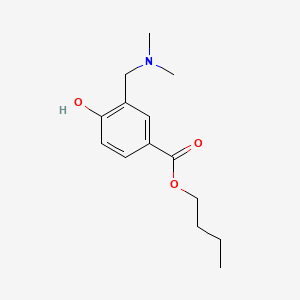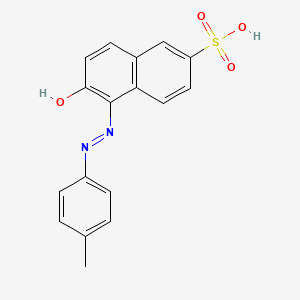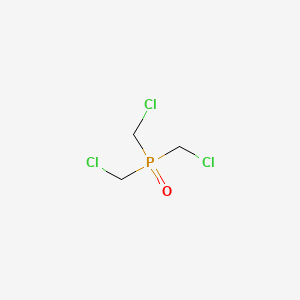![molecular formula C22H14N4O2 B14737575 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol CAS No. 5888-97-1](/img/structure/B14737575.png)
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is an organic compound belonging to the oxadiazole classThe compound’s structure consists of a benzene ring substituted with two 5-phenyloxadiazolyl groups at the 1 and 4 positions, making it a symmetrical molecule with interesting electronic and optical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol typically involves the reaction of 1,4-diaminobenzene with 5-phenyloxadiazole derivatives under specific conditions. One common method involves the use of a condensation reaction where the amine groups of 1,4-diaminobenzene react with the carboxylic acid groups of the 5-phenyloxadiazole derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxadiazole rings.
Substitution: Phenyl-substituted oxadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is primarily related to its electronic and optical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di-[2-(5-phenyloxazolyl)]benzene: This compound is structurally similar but contains oxazole rings instead of oxadiazole rings.
1,4-Di-[2-(5-phenyloxadiazolyl)]-naphthalene: This compound has a naphthalene core instead of a benzene core, leading to different optical and electronic properties.
Uniqueness
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is unique due to its symmetrical structure and the presence of oxadiazole rings, which impart distinct electronic and optical properties. These properties make it particularly suitable for applications in optoelectronics, biological imaging, and materials science .
Propiedades
Número CAS |
5888-97-1 |
|---|---|
Fórmula molecular |
C22H14N4O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-phenyl-5-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H14N4O2/c1-3-7-15(8-4-1)19-23-25-21(27-19)17-11-13-18(14-12-17)22-26-24-20(28-22)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
QJYKIQYLMKVDSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


